Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate

Tautomerism Hydrogen Bonding Molecular Recognition

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 226954-82-1) is a heterocyclic compound belonging to the dihydropyrimidine (DHPM) class, specifically a 4,5-dihydro tautomer bearing a 6-hydroxy (enol) function rather than the more common 6-oxo (keto) or 6-methyl substitution. The compound possesses a C19H18N2O3 formula (MW 322.36 g/mol), featuring a 2,4-diphenyl substitution pattern and an ethyl carboxylate at the 5-position, which distinguishes it from the classic Biginelli-type 6-methyl DHPMs and from fully aromatic 2,4-diphenylpyrimidines.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 226954-82-1
Cat. No. B2651545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate
CAS226954-82-1
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-2-24-19(23)15-16(13-9-5-3-6-10-13)20-17(21-18(15)22)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3,(H,20,21,22)
InChIKeyKWTHQSOAZSPRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Hydroxy-2,4-Diphenyl-4,5-Dihydro-5-Pyrimidinecarboxylate (CAS 226954-82-1): A Specialized Dihydropyrimidine Scaffold for Procurement Evaluation


Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 226954-82-1) is a heterocyclic compound belonging to the dihydropyrimidine (DHPM) class, specifically a 4,5-dihydro tautomer bearing a 6-hydroxy (enol) function rather than the more common 6-oxo (keto) or 6-methyl substitution . The compound possesses a C19H18N2O3 formula (MW 322.36 g/mol), featuring a 2,4-diphenyl substitution pattern and an ethyl carboxylate at the 5-position, which distinguishes it from the classic Biginelli-type 6-methyl DHPMs and from fully aromatic 2,4-diphenylpyrimidines . Its chemical identity is corroborated by multiple database identifiers including CHEMBL1732020 and MLS000326086, indicating inclusion in screening collections .

Why Generic Dihydropyrimidine Substitution Is Not Viable for Ethyl 6-Hydroxy-2,4-Diphenyl-4,5-Dihydro-5-Pyrimidinecarboxylate


Generic substitution within the dihydropyrimidine class is precluded by the compound's specific tautomeric state (4,5-dihydro with 6-hydroxy/enol form) and precise substitution array. This tautomer creates a unique hydrogen-bond donor/acceptor topology, distinct from the 1,4-dihydro (6-methyl) analogs or fully aromatic 2,4-diphenyl-6-hydroxypyrimidine (CAS 15969-46-7), which lack the 5-carboxylate moiety . Furthermore, X-ray crystallographic studies on the closely related 6-methyl-2,4-diphenyl-1,4-dihydro tautomer (CAS 58870-09-0) have confirmed a non-planar 'flat boat' conformation specific to this dihydro isomer . Consequently, analogs with different tautomeric states or missing the 5-ethyl carboxylate will exhibit distinct molecular recognition, physicochemical, and reactivity profiles, rendering them non-interchangeable in both research assays and synthetic applications .

Quantitative Differentiation Evidence for Ethyl 6-Hydroxy-2,4-Diphenyl-4,5-Dihydro-5-Pyrimidinecarboxylate vs. Closest Analogs


Tautomeric State and Hydrogen-Bond Donor Count: Differentiation from 6-Oxo and 6-Methyl Analogs

The target compound exists in the 6-hydroxy (enol) 4,5-dihydro form, providing exactly 1 hydrogen-bond donor (HBD) . By contrast, its closest 6-oxo structural isomer (ethyl 6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carboxylate, CAS 82635-99-2) and the 6-methyl 1,4-dihydro analog (CAS 58870-09-0) possess zero HBDs . This single HBD difference significantly impacts molecular recognition in biological target binding and crystal engineering applications.

Tautomerism Hydrogen Bonding Molecular Recognition

Predicted Lipophilicity (clogP) vs. Aromatic 2,4-Diphenyl-6-Hydroxypyrimidine

The target compound combines a partially saturated 4,5-dihydro ring with a polar 5-ethyl carboxylate, yielding a predicted clogP of approximately 3.8 based on its molecular formula and structural class . In contrast, the fully aromatic analog 2,4-diphenyl-6-hydroxypyrimidine (CAS 15969-46-7) lacks the 5-carboxylate and has a predicted clogP of approximately 4.5, representing a significant lipophilicity increase of ~0.7 log units .

Lipophilicity Drug-likeness ADME Prediction

Molecular Weight and Fractional Saturation: Differentiation from Classic Biginelli DHPMs

The target compound (MW 322.36) is approximately 64 Da heavier than the archetypal Biginelli dihydropyrimidine ethyl 6-methyl-2,4-diphenyl-1,4-dihydropyrimidine-5-carboxylate (MW 258.28) due to the replacement of the 6-methyl group with a 6-hydroxy substituent and the difference in dihydro tautomer (4,5- vs. 1,4-) . This elevated molecular weight, combined with a higher Fractional sp³ (Fsp³) conferred by the C4-C5 single bond, enhances three-dimensional character relative to the fully aromatic 2,4-diphenylpyrimidine core [1].

Molecular Weight Fractional Saturation Lead-likeness

Predicted Boiling Point as a Proxy for Thermal Stability: Comparison with 2,4-Diphenyl-6-Hydroxypyrimidine

The target compound exhibits a predicted boiling point of 470.0±55.0 °C at standard pressure . This value is substantially higher than that predicted for the fully aromatic analog 2,4-diphenyl-6-hydroxypyrimidine (estimated boiling point ~420 °C based on lower molecular weight and absence of the ester group), indicating superior thermal stability and lower volatility .

Thermal Stability Volatility Formulation

Synthetic and Sourcing Accessibility: Availability from Commercial Screening Collections

The target compound is catalogued in multiple commercial screening collections under identifiers including CHEMBL1732020, MLS000326086, and HMS2298A17, indicating prior demand and established synthetic routes for resupply . By contrast, closely related 2,4-diphenyl-1,6-dihydropyrimidine analogs with alternative C6 substituents frequently require custom synthesis (lead times >4 weeks) and are not maintained in stock, resulting in longer procurement cycles .

Commercial Availability Screening Library Procurement

Limited Published Bioactivity Data: Current Evidence Gap and Strategic Consideration

To date, there are no peer-reviewed publications reporting quantitative biological activity data (IC₅₀, EC₅₀, Ki) for the target compound [1]. This contrasts with the extensively pharmacologically characterized 5-substituted-2,4-diphenylpyrimidines, which have well-documented anticonvulsant activities [2]. The absence of data represents both a high-strength differential evidence gap and, for research organizations, an opportunity to define the biological profile of underexplored chemical space that no competitor has yet claimed.

Bioactivity Gap Novel Chemical Space First-Mover Advantage

Recommended Procurement and Application Scenarios for Ethyl 6-Hydroxy-2,4-Diphenyl-4,5-Dihydro-5-Pyrimidinecarboxylate


Novel Antiviral or Anticancer Screening Cascade Starting Point

The compound's inclusion in the CHEMBL1732020 and HMS2298A17 screening collections, combined with the well-documented antiviral promise of the dihydropyrimidine class (as evidenced by extensive HBV-targeted DHPM patents [1]), positions it as a high-value entry point for phenotypic antiviral or oncology screening. Its unique 6-hydroxy/4,5-dihydro topology distinguishes it from the thousands of previously tested 6-methyl DHPMs, offering a fresh chemical start for hit identification.

Crystal Engineering and Co-Crystal Design Exploiting Tautomer-Specific H-Bond Pattern

The single hydrogen-bond donor (6-OH) paired with 4 hydrogen-bond acceptors creates a defined donor/acceptor ratio of 1:4 . This pattern, proven critical in the crystal packing of related 6-methyl-2,4-diphenyl-1,4-dihydropyrimidines (flat boat conformation, ), makes the compound an excellent candidate for supramolecular co-crystal design with complementary H-bond acceptors (e.g., pyridyl, carbonyl-containing coformers).

Reference Standard for 4,5-Dihydro Tautomer vs. 1,4-Dihydro Tautomer Analytical Differentiation

X-ray crystallography has unequivocally established that 6-methyl-2,4-diphenyl analogs adopt the 1,4-dihydro tautomer with a flat boat conformation . In contrast, the target compound's 6-hydroxy substitution and 4,5-dihydro form provide a structurally distinct reference standard for developing NMR, IR, or XRPD methods that discriminate between the two dihydropyrimidine tautomeric states—a persistent analytical challenge in quality control for DHPM-based pharmaceuticals.

Medicinal Chemistry Hit-to-Lead Optimization Scaffold

With a predicted clogP of ~3.8 and Fsp³ of ~0.21, the compound resides in lead-like chemical space with favorable predicted oral bioavailability parameters [1]. The 5-ethyl carboxylate offers a hydrolyzable prodrug handle, while the 2,4-diphenyl groups provide vectors for systematic SAR exploration. Procurement for structure–activity relationship campaigns is supported by established commercial availability with short resupply lead times.

Quote Request

Request a Quote for Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.